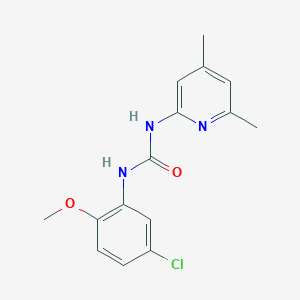
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of "NSC 405020" and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This results in the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of tumor growth, induction of apoptosis, and disruption of the cell cycle. This compound has also been shown to exhibit anti-angiogenic activity, which is essential for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer agents. However, one of the major limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One of the directions is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail. The potential use of this compound in combination with other anticancer agents is also an area of future research. Furthermore, the application of this compound in other fields such as drug discovery and medicinal chemistry is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent cytotoxic activity against various cancer cell lines and has been shown to inhibit tumor growth in animal models. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which results in the arrest of the cell cycle and ultimately leads to cell death. The development of new analogs of this compound with improved solubility and potency and the investigation of its mechanism of action in more detail are areas of future research.
Synthesemethoden
The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methoxyaniline with p-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with methoxyphenylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. It has been found to exhibit potent cytotoxic activity against various cancer cell lines such as human breast cancer, prostate cancer, and lung cancer. This compound has also been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUQUGOVFZSDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)